3-methyl-N-(3-phenoxyphenyl)-2-furamide
Description
3-Methyl-N-(3-phenoxyphenyl)-2-furamide is a furan-derived carboxamide compound characterized by a methyl group at the 3-position of the furan ring and a phenoxyphenyl substituent on the amide nitrogen. This structure combines the aromatic properties of the phenyl group with the electron-rich furan ring, making it a candidate for applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
3-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-10-11-21-17(13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKYXWGVPAVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-methyl-N-(3-phenoxyphenyl)-2-furamide and its analogs:
Key Structural and Functional Insights:
Furan vs. Substitution at the furan’s 3-position (methyl group) may sterically hinder interactions with target enzymes compared to flutolanil’s trifluoromethyl group, which enhances lipophilicity and target binding .
Phenoxy vs. Alkoxy Substituents: The 3-phenoxyphenyl group in the target compound introduces bulkier aromaticity compared to flutolanil’s isopropoxy group, possibly affecting membrane permeability or receptor specificity.
Nitro Group Impact: Nitro-containing analogs like nifurtimox and 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide exhibit pronounced antiparasitic/antimicrobial effects due to nitroreductase-mediated activation . The absence of a nitro group in 3-methyl-N-(3-phenoxyphenyl)-2-furamide suggests alternative mechanisms, such as interference with bacterial quorum sensing (as seen in related amides from ) .
Agrochemical Efficacy :
- Fenfuram and flutolanil demonstrate the importance of substituent positioning: fenfuram’s 3-carboxamide vs. 2-carboxamide in the target compound may alter fungicidal target specificity .
Research Findings and Mechanistic Hypotheses
- Antimicrobial Activity: Analogous compounds like 2-methyl-N-(2'-phenylethyl)-butanamide disrupt bacterial quorum sensing in Burkholderia glumae via metabolomic pathway modulation . This supports a hypothesis that 3-methyl-N-(3-phenoxyphenyl)-2-furamide could similarly interfere with bacterial communication.
- Synthetic Feasibility : The synthesis of complex furan-amides (e.g., derivatives in –11) often employs coupling reagents like HATU or DIPEA, suggesting viable routes for synthesizing the target compound .
- Toxicity Considerations: Nitrofurans like nifurtimox are associated with genotoxicity, whereas non-nitro analogs (e.g., flutolanil) show lower mammalian toxicity, implying a safer profile for 3-methyl-N-(3-phenoxyphenyl)-2-furamide .
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